N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and catalysts .
Mechanism of Action
The mechanism of action of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain a thiazole ring fused to a pyridine ring but differ in the position of the fusion.
Thiazolo[3,2-a]pyridines: These compounds have a different fusion pattern and may exhibit different biological activities.
Pyridine derivatives: These compounds lack the thiazole ring but can still exhibit significant biological activities
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
DIKPIWMDERKPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
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